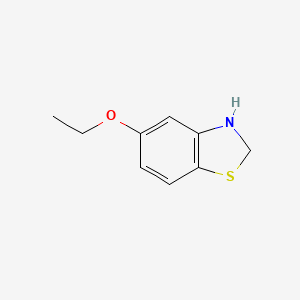

5-Ethoxy-2,3-dihydro-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

5-ethoxy-2,3-dihydro-1,3-benzothiazole |

InChI |

InChI=1S/C9H11NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-5,10H,2,6H2,1H3 |

InChI Key |

BNZSQOFKJALYHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)SCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 2,3 Dihydro 1,3 Benzothiazole and Its Structural Analogs

Strategic Approaches to the Benzothiazole (B30560) Nucleus

The construction of the benzothiazole core is a fundamental aspect of the synthesis of its derivatives. The primary strategies involve the condensation of 2-aminobenzenethiols with various carbonyl compounds and subsequent cyclization pathways.

Condensation Reactions Involving 2-Aminobenzenethiols and Carbonyl Compounds

A prevalent and versatile method for the synthesis of the benzothiazole nucleus is the condensation reaction between a 2-aminobenzenethiol and a carbonyl-containing compound, such as an aldehyde, ketone, carboxylic acid, or acyl chloride. mdpi.commdpi.commdpi.com This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the thiazole (B1198619) ring.

The reaction of 2-aminobenzenethiol with aldehydes is a widely employed method. mdpi.com Various catalysts and reaction conditions have been developed to promote this condensation, including the use of acidic catalysts, microwave irradiation, and green chemistry approaches. mdpi.commdpi.com For instance, the condensation can be efficiently carried out in the presence of a mixture of H2O2/HCl in ethanol (B145695) at room temperature. mdpi.com

Carboxylic acids and their derivatives, such as acyl chlorides, are also common reactants for the synthesis of 2-substituted benzothiazoles. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the condensation and cyclization. nih.gov The use of acyl chlorides provides a more reactive electrophile for the initial acylation of the amino group of the 2-aminobenzenethiol. researchgate.net

| Reactant | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |

| Fatty Acids | P4S10, Microwave | 2-Alkylbenzothiazoles | mdpi.com |

| Carboxylic Acids | PPh3, Et3N, CCl4 | 2-Substituted benzothiazoles | nih.gov |

| Acyl Chlorides | Ionic Liquid, RT | 2-Arylbenzothiazoles | researchgate.net |

Cyclization Pathways and Oxidative Cyclization Protocols

Beyond the direct condensation-cyclization sequence, alternative pathways for forming the benzothiazole nucleus exist. One significant approach is the oxidative cyclization of thiobenzanilides. This method involves the intramolecular C-S bond formation on a pre-formed thioamide precursor. Various oxidizing agents can be employed to facilitate this transformation.

Another important strategy involves the cyclization of 2-aminothiophenols with carbon dioxide or its equivalents. mdpi.com For example, the reaction of 2-aminothiophenols with CO2 in the presence of a hydrosilane and a catalyst can yield benzothiazoles. researchgate.net These methods often fall under the umbrella of green chemistry, utilizing readily available and environmentally benign reagents.

Multistep Organic Synthesis Routes for Dihydrobenzothiazole Derivatives

The synthesis of the specific target molecule, 5-Ethoxy-2,3-dihydro-1,3-benzothiazole, and its derivatives requires a multistep approach involving the introduction of the ethoxy group onto the benzene (B151609) ring, followed by the formation of the dihydrothiazole ring system.

Introduction of the Ethoxy Moiety at Position 5

Alternatively, the synthesis of substituted 2-aminobenzenethiols can be achieved through the reduction of the corresponding disulfide. For instance, bis-(4-methyl-2-nitrophenyl) trisulfide can be reduced to 4-methyl-2-aminobenzenethiol hydrochloride. cdnsciencepub.com A similar strategy could be adapted for the synthesis of 5-ethoxy-2-aminobenzenethiol, likely starting from a nitrated 4-ethoxyaniline derivative that is subsequently converted to a disulfide and then reduced. A Chinese patent describes a method for preparing 2-amino-5-thiophenyl-(2-methoxy)acetanilide, which involves the catalytic hydrogenation of a nitro precursor. google.com

Formation of the Dihydrothiazole Ring System

The formation of the 2,3-dihydro-1,3-benzothiazole ring system is achieved through the cyclocondensation of a 2-aminobenzenethiol with a carbonyl compound, typically an aldehyde or a ketone, under conditions that favor the formation of the dihydro derivative rather than the fully aromatic benzothiazole. The reaction of 2-aminobenzenethiol with aldehydes can lead to 2-substituted-2,3-dihydrobenzothiazoles, which can then be oxidized to the corresponding benzothiazoles if desired. mdpi.com

For the synthesis of the parent 2,3-dihydro-1,3-benzothiazole, formaldehyde (B43269) or a formaldehyde equivalent is the required carbonyl component. The reaction involves the initial formation of a hydroxymethyl adduct with the amino group, followed by intramolecular cyclization with the thiol group to form the dihydrothiazole ring.

Mannich Reaction and Related Coupling Methodologies

The 2,3-dihydro-1,3-benzothiazole scaffold can be further functionalized using various coupling reactions, including the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, potentially the N-H of the dihydrobenzothiazole), an aldehyde (commonly formaldehyde), and a primary or secondary amine. rsc.org This reaction introduces an aminomethyl group onto the molecule.

While specific examples of Mannich reactions on this compound are not extensively documented, the reactivity of the benzothiazole nucleus and its derivatives in such reactions is known. For instance, 2-aminobenzothiazoles have been shown to react with Mannich bases, with the outcome of the reaction being dependent on the steric hindrance of the Mannich base. rsc.orgresearchgate.net This suggests that the nitrogen atom of the dihydrobenzothiazole ring could serve as a nucleophile in a Mannich-type reaction, allowing for the introduction of various aminomethyl substituents at the 3-position.

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for heterocyclic compounds, including benzothiazole derivatives. bohrium.comairo.co.in These principles focus on designing chemical processes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable feedstocks. airo.co.in Advanced synthetic techniques such as microwave-assisted synthesis and the use of novel catalytic systems are at the forefront of these efforts, offering more sustainable alternatives to traditional methods. airo.co.in These approaches not only align with environmental goals but also frequently provide significant advantages in terms of reaction efficiency, product yields, and purity. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave irradiation, this technique provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields. semanticscholar.orgscielo.br This efficiency is a cornerstone of green chemistry, as it translates to lower energy consumption. airo.co.in

The synthesis of benzothiazole and its analogs is particularly amenable to microwave irradiation. For instance, the condensation of 2-aminothiophenols with various aldehydes can be completed in as little as 1 to 2 minutes under microwave conditions, a stark contrast to the 4 to 6 hours required by conventional heating. semanticscholar.orgresearchgate.net This acceleration is achieved by irradiating the reactants, often in a minimal amount of a suitable solvent like anhydrous ethanol or 1,4-dioxane, in a microwave oven at a specific wattage. semanticscholar.orgijpbs.com The progress of these rapid reactions is typically monitored by thin-layer chromatography (TLC). semanticscholar.orgijpbs.com The use of solvents like glycerol (B35011) under microwave conditions has also been explored, further enhancing the green credentials of the synthesis. scielo.br

| Reactants | Conditions | Reaction Time | Yield | Reference |

| 2-amino-6-substituted-benzothiazole + Benzaldehyde | Anhydrous ethanol, 160 W | 1 - 1.5 min | Improved | semanticscholar.orgresearchgate.net |

| 2-benzylidenoimino-6-substituted-benzothiazole + Ammonium (B1175870) thiocyanate | 1,4-Dioxane, 160 W | 1.5 - 2 min | Improved | semanticscholar.org |

| 2-aminothiophenol (B119425) + Hydroxy aromatic aldehydes | Ethanol | Not specified | 12-20% increase over conventional | scielo.br |

| 2-hydrazineyl benzo[d]thiazole + 2-phenyl-4-benzylidene oxazol-5(4H)-one | Glacial acetic acid, 160 W | 3 min | Not specified | ijpbs.com |

The development of efficient and reusable catalysts is a central theme in the green synthesis of benzothiazoles. bohrium.com Catalysts enhance reaction rates and selectivity, allowing for milder reaction conditions and reducing the formation of byproducts. airo.co.in A wide array of catalytic systems, including heterogeneous catalysts, ionic liquids, and metal-based catalysts, have been successfully employed.

Heterogeneous catalysts, such as tin(II) pyrophosphate (SnP₂O₇), are particularly attractive because of their ease of separation from the reaction mixture and potential for reuse. mdpi.com In the synthesis of benzothiazoles from 2-aminothiophenol and aromatic aldehydes, SnP₂O₇ has demonstrated high efficiency, affording excellent yields (87–95%) in very short reaction times (8–35 minutes). mdpi.com A significant advantage of this system is the catalyst's stability, allowing it to be recovered and reused at least five times without a noticeable decrease in activity. mdpi.com

Ionic liquids (ILs) and Deep Eutectic Solvents (DES) have been explored as green reaction media and catalysts. airo.co.in For example, 1-butylimidazole (B119223) tetrafluoroborate (B81430) and 1,3-dibutylimidazole tetrafluoroborate ionic liquids have been used for the synthesis of 2-aromatic substituted benzothiazoles at room temperature. mdpi.com Choline chloride-based deep eutectic solvents have also been used, providing a recyclable medium that enhances reaction rates. airo.co.in Other green catalytic approaches include using copper sulfate (B86663) (CuSO₄) in aqueous media, which leverages water as a benign solvent, and employing catalysts like ammonium chloride, which can be easily recovered and reused. mdpi.comorgchemres.org Polystyrene polymer catalysts grafted with iodine acetate (B1210297) represent another innovative approach, providing a solid-supported catalyst that is easily isolated and can be used multiple times. youtube.com

| Catalyst System | Reactants | Solvent | Key Advantages | Reference |

| SnP₂O₇ | 2-aminothiophenol + Aromatic aldehydes | Not specified | High yields (87-95%), short reaction time (8-35 min), reusable (5+ times) | mdpi.com |

| Ammonium Chloride | 2-aminothiophenol + Benzaldehyde | Methanol-water | Recyclable catalyst, high yield, short reaction time (1 h) | mdpi.comyoutube.com |

| Copper Sulfate (CuSO₄) | Aromatic amine + Potassium isopropyl xanthate | Water / Glycerol | Green solvents, inexpensive catalyst, high yield | orgchemres.org |

| Ionic Liquids (e.g., [Bmim]BF₄) | 2-aminothiophenol + Aromatic acid chlorides | Ionic Liquid | Mild conditions (room temp.), recyclable solvent/catalyst system | mdpi.com |

| Polystyrene-grafted Iodine Acetate | 2-aminothiophenol + Aldehydes | Not specified | Reusable, easily isolated, high yields (90-95%) | youtube.com |

Purification and Isolation Methodologies in Synthetic Research

Following the synthesis of this compound and its analogs, a systematic approach is required to isolate and purify the target compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. The progress of the reaction and the purity of the final product are typically monitored using Thin Layer Chromatography (TLC). semanticscholar.orgijpbs.com

The initial isolation of the crude product is often straightforward. Upon completion of the reaction, if the product is a solid and has precipitated out of the reaction medium, it can be collected by simple filtration. semanticscholar.orgscielo.br In cases where the product is dissolved in the reaction solvent, the solvent is first removed under reduced pressure using a rotary evaporator. researchgate.net The resulting residue is then treated to afford the crude solid product.

Purification is most commonly achieved through recrystallization. scielo.brresearchgate.net This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system at different temperatures. mt.com The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. umass.edu As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com Common solvents for the recrystallization of benzothiazole derivatives include ethanol, methanol, or a mixture of solvents like ethanol and water. scielo.brresearchgate.netumass.edu The purified crystals are then collected by suction filtration and washed with a small amount of cold solvent to remove any adhering impurities. umass.edu

For mixtures that are difficult to separate by recrystallization, or to achieve a very high degree of purity, column chromatography is the preferred method. uvic.caorgchemboulder.com This technique separates compounds based on their differential adsorption to a stationary phase. orgchemboulder.com Typically, silica (B1680970) gel is used as the stationary phase, packed into a glass column. uvic.ca The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. orgchemboulder.com A solvent or a mixture of solvents (the eluent or mobile phase), such as a gradient of acetonitrile (B52724) and water or a mixture of petroleum ether/hexanes and ethyl acetate, is then passed through the column. sielc.comucdavis.edu Compounds with weaker interactions with the polar silica gel travel down the column faster, allowing for the separation of components into different fractions, which are collected sequentially. uvic.caorgchemboulder.com

Chemical Reactivity and Transformation Studies of 5 Ethoxy 2,3 Dihydro 1,3 Benzothiazole

Oxidation Reactions and Derived Products (e.g., Sulfoxides, Sulfones)

The sulfur atom in the dihydrothiazole ring of 5-Ethoxy-2,3-dihydro-1,3-benzothiazole is susceptible to oxidation, a characteristic reaction of thioethers. Controlled oxidation is expected to yield the corresponding sulfoxide and, upon further oxidation, the sulfone. These reactions are typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The resulting sulfoxides and sulfones have altered electronic and steric properties, which can be useful for further synthetic modifications.

In addition to simple S-oxidation, more complex transformations can occur under specific oxidative conditions. For instance, a novel oxidative ring-opening of benzothiazole (B30560) derivatives has been reported using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcoholic solvents. scholaris.ca This reaction yields acyl aminobenzene sulfonate esters, suggesting a pathway that involves the opening of the thiazole (B1198619) ring followed by the oxidation of the resulting thiol. scholaris.ca Applying this to this compound could potentially lead to a 2-acylamino-4-ethoxyphenylsulfonate ester, representing a significant structural transformation.

Furthermore, while the nitrogen atom in the saturated 2,3-dihydro-1,3-benzothiazole is less prone to oxidation than in its aromatic counterpart, related aromatic systems like 2-methylbenzothiazole can be oxidized at the nitrogen atom to form N-oxides using reagents like a hydrogen peroxide–maleic anhydride mixture. mdpi.com

Table 1: Predicted Oxidation Reactions of this compound

| Reaction Type | Typical Reagents | Expected Major Product | Potential Side Products/Transformations |

|---|---|---|---|

| S-Oxidation (Sulfoxide) | H₂O₂, NaIO₄, m-CPBA (1 equiv.) | This compound-1-oxide | Over-oxidation to sulfone |

| S-Oxidation (Sulfone) | m-CPBA (>2 equiv.), KMnO₄ | This compound-1,1-dioxide | - |

| Oxidative Ring-Opening | Magnesium monoperoxyphthalate (MMPP) in ROH | Alkyl 2-acylamino-4-ethoxyphenylsulfonate | Complex mixture depending on conditions |

Reduction Reactions and their Applications

The 2,3-dihydro-1,3-benzothiazole ring is generally stable under typical reduction conditions. Catalytic hydrogenation (e.g., H₂/Pd/C) or hydride reagents (e.g., NaBH₄, LiAlH₄) are not expected to reduce the core heterocyclic structure unless specific reducible functional groups are present on the scaffold. For instance, the reduction of related 1,2,3-benzothiadiazine 1,1-dioxides has been accomplished using catalytic hydrogenation or sodium borohydride in the presence of trifluoroacetic acid, targeting a C=N bond within the ring. semanticscholar.org

Harsh reductive conditions, such as the use of Raney Nickel, which is known for desulfurization, could potentially lead to the cleavage of the C-S bonds, resulting in ring-opening and the formation of an N-ethyl-4-ethoxyaniline derivative. Such reductive cleavages are valuable in synthetic chemistry for removing heterocyclic scaffolds after they have served their purpose in directing other reactions.

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene moiety of this compound is activated towards electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the combined directing effects of the ethoxy group at C5 and the fused dihydrothiazole ring. The -OEt group is a strongly activating, ortho-, para-directing group. The dihydrothiazole ring, specifically the nitrogen atom at position 3 and the sulfur atom at position 1, also influences the electron density of the aromatic ring.

The primary directing influence is the powerful ethoxy group, which strongly activates the positions ortho (C4 and C6) and para (C7) to it. The C4 position is sterically hindered by the fused ring. Therefore, electrophilic attack is most likely to occur at the C6 and C7 positions. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to proceed readily, yielding predominantly 6- and 7-substituted products.

Table 2: Regioselectivity in Electrophilic Substitution

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Ethoxy-6-nitro-2,3-dihydro-1,3-benzothiazole and 5-Ethoxy-7-nitro-2,3-dihydro-1,3-benzothiazole |

| Halogenation | Br₂/FeBr₃ or NBS | 6-Bromo-5-ethoxy-2,3-dihydro-1,3-benzothiazole and 7-Bromo-5-ethoxy-2,3-dihydro-1,3-benzothiazole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Ethoxy-2,3-dihydro-1,3-benzothiazol-6-yl)alkan-1-one |

Nucleophilic Substitution Reactions on the Thiazole Ring

The saturated nature of the dihydrothiazole ring in this compound makes it generally unreactive towards standard nucleophilic aromatic substitution (SNAr). However, the C2 position can be a site for nucleophilic attack, particularly if a leaving group is present or if the ring is activated. For example, studies on 3-acyl-2,3-dihydro-1,3-benzothiazole-2-carbonitriles show that substituents at C2 can facilitate reactions with nucleophiles. nih.gov

More interestingly, unexpected reaction pathways have been observed in related systems. Nucleophilic attack by a difluoromethyl anion on 2-substituted benzothiazoles did not result in substitution at C2 but instead triggered a novel S-difluoromethylation-ring-opening-elimination cascade to produce a 2-isocyanophenyl sulfide derivative. cas.cn This highlights that nucleophilic attack on the benzothiazole system can lead to complex rearrangements and ring-opening rather than simple substitution.

Derivatization via Alkylation and Acylation Strategies

The secondary amine nitrogen at the N3 position is the most nucleophilic center in the this compound molecule, making it the primary site for alkylation and acylation. These reactions provide a straightforward method for introducing a wide variety of substituents, significantly expanding the chemical diversity of the scaffold.

N-alkylation can be achieved with alkyl halides, sulfates, or other electrophilic alkylating agents. Studies on 2-aminobenzothiazoles have shown that alkylation occurs readily on the endocyclic nitrogen atom. nih.govresearchgate.net Similarly, N-acylation can be performed using acyl chlorides or anhydrides, typically in the presence of a base, to form the corresponding N-acyl derivatives. These derivatization strategies are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the core structure. nih.gov

Ring Expansion and Contraction Reactions of Dihydrobenzothiazole Derivatives

The dihydrobenzothiazole ring system can participate in ring transformation reactions, leading to novel heterocyclic structures. While ring expansion is less common, ring contraction is a known process for related, larger ring systems. For example, nucleophile-induced ring contraction of 1,4-benzothiazine derivatives to form 1,3-benzothiazoles has been documented. nih.gov This transformation proceeds through the cleavage of an S-C bond by a nucleophile, followed by an intramolecular cyclization. nih.gov

Another relevant example is the base-induced ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides, which rearrange to form 1,2-benzisothiazole 1,1-dioxides. semanticscholar.org The proposed mechanism involves deprotonation at C4, followed by ring opening to an acylimine intermediate that undergoes intramolecular cyclization. semanticscholar.org These examples suggest that the dihydrobenzothiazole ring, under specific conditions, could be susceptible to rearrangements that alter the core heterocyclic structure.

Mechanistic Studies of Reaction Pathways and Intermediate Characterization

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Electrophilic Aromatic Substitution: The mechanism follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion) after the attack of an electrophile on the electron-rich benzene ring. The stability of the possible intermediates dictates the observed regioselectivity, favoring substitution at the C6 and C7 positions.

N-Alkylation/Acylation: These reactions proceed via a standard nucleophilic substitution mechanism (typically SN2 for alkylation) where the lone pair of electrons on the N3 nitrogen atom attacks the electrophilic carbon of the alkylating or acylating agent.

Ring Transformations: Mechanistic studies on related systems provide insight into potential pathways. For the oxidative ring-opening with MMPP, a plausible mechanism involves initial attack on the thiazole ring, leading to cleavage of the S-C1 bond, followed by oxidation of the liberated thiol to a sulfonate ester. scholaris.ca For nucleophile-induced ring contractions, the mechanism involves nucleophilic attack at an electrophilic center, leading to S-C bond cleavage and subsequent intramolecular cyclization. nih.gov

Characterization of intermediates in these reactions often requires a combination of spectroscopic techniques (NMR, MS) and, in some cases, computational studies to elucidate the lowest energy pathways.

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectra are crucial for elucidating the molecular structure. For 5-Ethoxy-2,3-dihydro-1,3-benzothiazole, the ¹H-NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group (a triplet and a quartet), the protons on the dihydrothiazole ring (likely complex splitting patterns for the methylene (B1212753) groups), and the aromatic protons on the benzene (B151609) ring. The ¹³C-NMR spectrum would complement this by showing characteristic peaks for each unique carbon atom, including those in the ethoxy group, the dihydrothiazole ring, and the substituted benzene ring. Analysis of related benzothiazole (B30560) structures provides a reference for expected chemical shift regions. nih.govchemicalbook.commdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would be used to identify the key functional groups present. Characteristic absorption bands would be expected for C-H stretching in the aromatic and aliphatic regions, C-O stretching of the ether linkage in the ethoxy group, C-N and C-S stretching from the dihydrothiazole ring, and C=C stretching from the aromatic ring. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of the compound via the molecular ion peak (M+). The fragmentation pattern would provide further structural evidence, likely showing characteristic losses of the ethoxy group or fragments from the dihydrothiazole ring. Data for the parent benzothiazole shows major peaks at m/z 135 (molecular ion) and 108. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The spectrum would be expected to show absorption maxima (λmax) corresponding to π→π* transitions within the benzene ring. The presence of the dihydrothiazole and ethoxy groups would influence the exact position and intensity of these absorptions. researchgate.netderpharmachemica.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Should a suitable single crystal be grown, X-ray diffraction would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the conformation of the dihydrothiazole ring, confirming the connectivity and stereochemistry of the molecule unambiguously. Crystal structure analyses have been performed on many complex benzothiazole derivatives. nih.govpsu.edunih.gov

Elemental Microanalysis for Empirical Formula Validation

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. These experimental values would be compared against the calculated theoretical values for the empirical formula (C₉H₁₁NOS) to validate the purity and composition of the synthesized compound. This technique is routinely reported in the synthesis of new benzothiazole derivatives. up.ac.za

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 2,3 Dihydro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. proteobiojournal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. scirp.org

For various benzothiazole (B30560) derivatives, DFT calculations have been used to determine HOMO-LUMO energies and their corresponding energy gaps. nbu.edu.sanih.gov These values are critical for understanding charge transfer possibilities within the molecule. researchgate.net In many benzothiazole compounds, the HOMO is often distributed across the benzothiazole moiety, while the LUMO may be localized on different parts of the molecule depending on the substituents, indicating potential sites for electronic transitions. researchgate.net

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for Benzothiazole Derivatives (Example Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-vinyl-1,3-benzothiazole | - | - | 4.70 |

| 1,3-benzothiazole-2-carboxaldehyde | - | - | 3.95 |

| 2-SCH3_BTH | - | - | 0.1841 |

| 2-OH_BTH | - | - | 0.2058 |

Note: This table presents example data for related benzothiazole compounds to illustrate the typical range of values obtained through DFT calculations. nbu.edu.sascirp.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. wu.ac.thscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net These theoretical predictions are generally in good agreement with experimental NMR spectra, aiding in the structural elucidation of complex molecules. scielo.org.za

IR Spectroscopy: Theoretical calculations can simulate the infrared (IR) spectrum by determining the vibrational frequencies of the molecule. core.ac.ukwu.ac.th These calculated frequencies, after appropriate scaling, typically show good correlation with experimental FT-IR spectra, helping to assign specific vibrational modes to different functional groups within the molecule. core.ac.uk

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This method can predict the absorption wavelengths (λmax) corresponding to electronic transitions, such as those from the HOMO to the LUMO. nih.gov These theoretical spectra can be compared with experimentally obtained UV-Vis data to understand the electronic charge transfer characteristics of the molecule.

Evaluation of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. nih.govasrjetsjournal.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.gov The MEP map is a valuable tool for predicting the reactive behavior of a molecule in chemical reactions and biological interactions. scirp.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. scirp.org These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule. scirp.orgnih.gov

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. scirp.org

Table 2: Illustrative Reactivity Descriptors for a Benzothiazole Derivative (Example Data)

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 5.429 |

| Electron Affinity (EA) | 2.713 |

| Electronegativity (χ) | 4.071 |

| Chemical Potential (μ) | -4.071 |

| Chemical Hardness (η) | 1.358 |

| Electrophilicity Index (ω) | 6.102 |

Note: This table presents example data for a related thiazole (B1198619) compound to illustrate the types of descriptors calculated. scielo.org.za

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific target protein. biointerfaceresearch.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and understanding the interactions between a small molecule and a biological macromolecule. rdd.edu.iquomustansiriyah.edu.iq For benzothiazole derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes and receptors. biointerfaceresearch.comnih.gov

Binding Affinity Prediction and Identification of Key Interactions

Molecular docking programs calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the target protein. rdd.edu.iquomustansiriyah.edu.iq A lower binding energy generally indicates a more favorable and stable interaction. These studies can identify key amino acid residues in the active site of the protein that interact with the ligand through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.netsemanticscholar.org For instance, docking studies of benzothiazole hybrids have been used to understand their binding patterns with specific enzymes. biointerfaceresearch.com

Understanding Selectivity Profiles based on Docking Scores

By performing docking studies of a ligand with multiple target proteins, it is possible to predict its selectivity profile. biointerfaceresearch.com Comparing the docking scores and binding modes across different targets can provide insights into why a compound may bind more strongly to one protein over another. This information is crucial for designing selective inhibitors with fewer off-target effects. The analysis of docking results for a series of related compounds, such as various benzothiazole derivatives, can help in understanding the structural requirements for potent and selective inhibition. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of the benzothiazole scaffold, QSAR studies have been instrumental in predicting their potential as therapeutic agents and in guiding the design of new, more potent molecules. chula.ac.thnih.gov The fundamental principle of QSAR lies in the idea that the variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular features. nih.govresearchgate.net

The process of developing a QSAR model involves several key steps, starting with the creation of a dataset of molecules with known biological activities. nih.gov Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into various types, including electronic, steric, and hydrophobic properties. Through statistical methods, a mathematical equation is then generated that links these descriptors to the observed biological activity. chula.ac.th

In the context of benzothiazole derivatives, Group-based QSAR (G-QSAR) has been effectively utilized. For instance, a study on benzothiazole derivatives as potential anti-cancer agents involved fragmenting the molecules into different substituent groups (R1 and R2). The G-QSAR models generated revealed that the presence of hydrophobic groups on the R1 fragment could enhance the anticancer activity. chula.ac.th The robustness of such models is evaluated through various validation metrics, including the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r2). A statistically significant model, for example, might exhibit an r² value of 0.81, a q² of 0.75, and a pred_r2 of 0.70, indicating a strong correlation and predictive power. chula.ac.th

Similarly, three-dimensional QSAR (3D-QSAR) models, such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), have been developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3). nih.gov These models consider the three-dimensional structure of the molecules and their interaction fields. For a set of 44 derivatives, predictive 3D-QSAR models were established with conventional r² values of 0.849 for MFA and 0.766 for RSA, and cross-validated r(cv)² values of 0.616 and 0.605, respectively. nih.gov Such models provide valuable insights into the structural requirements for potent biological activity.

While a specific QSAR model for 5-Ethoxy-2,3-dihydro-1,3-benzothiazole is not available in the reviewed literature, the established methodologies for related benzothiazole compounds demonstrate the potential of this approach. A hypothetical QSAR study on a series of 2,3-dihydro-1,3-benzothiazole derivatives could yield data similar to that presented in the following illustrative table:

| Descriptor | Coefficient | Description |

| LogP | +0.45 | A positive coefficient for the logarithm of the partition coefficient suggests that increased hydrophobicity may lead to higher biological activity. |

| Dipole Moment | -0.21 | A negative coefficient indicates that a lower dipole moment might be favorable for the observed biological response. |

| Steric Hindrance | -0.15 | This suggests that bulky substituents at certain positions could decrease the activity, possibly by preventing optimal binding to a biological target. |

| Hydrogen Bond Donors | +0.33 | A positive value here implies that the presence of hydrogen bond donors enhances the biological activity, likely through specific interactions with a receptor. |

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, revealing its preferred shapes and how it interacts with its environment, such as a biological receptor. For benzothiazole derivatives, MD simulations have been employed to gain mechanistic insights into their interactions with protein targets, which is crucial for structure-based drug design. biointerfaceresearch.comnih.gov

In a typical MD simulation, the forces between atoms are calculated, and these forces are then used to compute the movement of each atom over a short time step. By repeating this process millions of times, a trajectory of the molecule's motion can be generated. This trajectory provides detailed information about the molecule's flexibility, conformational changes, and its binding stability when in a complex with a protein.

For example, MD simulations have been used to study the interaction of novel benzo[d]thiazole analogues with the LasR protein in Pseudomonas aeruginosa. A 200-nanosecond simulation demonstrated the ability of a specific compound to interact with the LasR binding site, leading to the dissociation of the protein's dimer, confirming its action as a LasR antagonist. nih.gov Similarly, MD simulations of benzothiazole-thiazole hybrids as potential inhibitors of the p56lck protein in cancer treatment have been used to analyze the stability of the ligand-protein complex. biointerfaceresearch.com By subjecting the docked complex to cycles of minimization and dynamics, a satisfactory structure consistent with experimental data can be obtained. biointerfaceresearch.com

While specific MD simulation studies on this compound are not detailed in the available literature, the application of this technique to related compounds highlights its potential. An MD simulation of this molecule could reveal the flexibility of the ethoxy group and the dihydrothiazole ring. Furthermore, if a biological target for this compound were identified, MD simulations could elucidate the key amino acid residues involved in the binding and the stability of the resulting complex. This information would be invaluable for understanding its mechanism of action and for designing more effective derivatives.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique representation of the molecule's shape within its crystalline environment. mdpi.com

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds and other strong interactions. nih.govnih.gov

Although a Hirshfeld surface analysis for this compound has not been reported, this methodology could provide significant insights into its solid-state structure. Such an analysis would quantify the various intermolecular interactions, such as those involving the ethoxy group and the benzothiazole core. The expected contributions of different contacts could be tabulated as follows, based on typical values for similar organic molecules:

| Interaction Type | Percentage Contribution | Description |

| H···H | ~45-55% | These are typically the most abundant contacts and represent van der Waals forces. nih.govnih.gov |

| C···H/H···C | ~10-20% | These contacts are also significant contributors to the overall packing of the molecules in the crystal. nih.gov |

| O···H/H···O | ~5-15% | The presence of the ethoxy group would likely lead to notable contributions from these types of interactions, potentially including weak C-H···O hydrogen bonds. |

| N···H/H···N | ~1-5% | Interactions involving the nitrogen atom of the thiazole ring could contribute to the crystal stability. |

| S···H/H···S | ~5-10% | The sulfur atom in the thiazole ring can also participate in intermolecular contacts. nih.gov |

This table is illustrative, providing expected ranges based on published data for related compounds, and does not represent experimental data for this compound.

Investigation of Isomer Structures and Thermodynamic Stability

The investigation of isomer structures and their relative thermodynamic stability is a fundamental aspect of computational chemistry. For a molecule like this compound, several types of isomerism could be considered, including positional isomers (where the ethoxy group is at a different position on the benzene (B151609) ring) and tautomers. Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for studying these aspects.

DFT calculations can be used to determine the optimized geometry of different isomers, providing detailed information about bond lengths, bond angles, and dihedral angles. From these optimized structures, the electronic energy of each isomer can be calculated. By including corrections for zero-point vibrational energy and thermal effects, the relative Gibbs free energies of the isomers can be determined, which allows for a prediction of their relative thermodynamic stabilities at a given temperature. The isomer with the lowest Gibbs free energy is predicted to be the most stable.

While specific computational studies on the isomers of this compound are not available, the general methodology is well-established. For example, in the synthesis of novel benzothiazole derivatives, DFT calculations have been used to suggest that energy barriers for certain reactions can be overcome by the energy from an exothermic process, leading to the thermodynamically favorable formation of a specific product. nih.gov This highlights the predictive power of these computational methods in understanding reaction pathways and product stability.

A computational investigation of the isomers of this compound would likely involve the following steps:

Identification of possible isomers: This would include positional isomers such as 4-ethoxy, 6-ethoxy, and 7-ethoxy-2,3-dihydro-1,3-benzothiazole.

Geometry optimization: The structure of each isomer would be optimized using a suitable DFT functional and basis set to find the lowest energy conformation.

Frequency calculations: These calculations would be performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data.

Calculation of relative energies: The electronic energies and Gibbs free energies of the isomers would be compared to determine their relative stabilities.

The results of such a study would be crucial for understanding the properties of this compound and could provide valuable information for its synthesis and purification, ensuring the isolation of the desired, most stable isomer.

Future Research Directions and Unexplored Avenues for 5 Ethoxy 2,3 Dihydro 1,3 Benzothiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and significant energy consumption. airo.co.in Future research must prioritize the development of green and sustainable synthetic routes for 5-Ethoxy-2,3-dihydro-1,3-benzothiazole. This aligns with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Key avenues for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. airo.co.in

Solvent-Free Reactions: Conducting syntheses in the absence of solvents or using benign alternatives like water minimizes waste and environmental impact. nih.govmdpi.com

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as ionogels or silica-supported acids, can enhance process efficiency and reduce costs. mdpi.comindexcopernicus.com

Bio-derived Precursors: Employing starting materials derived from renewable resources can decrease the reliance on petroleum-based feedstocks. airo.co.in

The table below compares conventional methods with potential green alternatives for benzothiazole synthesis.

| Parameter | Conventional Methods | Green Chemistry Approaches |

| Solvents | Toluene, Chloroform | Water, Ethanol (B145695), Ionic Liquids, Solvent-free |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Catalysts | Homogeneous acids/bases | Recyclable catalysts (e.g., H2SO4.SiO2) |

| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |

| Waste Generation | High | Reduced by up to 50% airo.co.in |

| Energy Consumption | High | Reduced by up to 40% airo.co.in |

Future efforts should focus on adapting these green principles to develop a high-yield, cost-effective, and sustainable synthesis for this compound.

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of Process Analytical Technology (PAT), particularly advanced spectroscopic methods, offers the potential for real-time, in-situ monitoring of the synthesis of this compound. mdpi.com

Future research should incorporate techniques such as:

Flow NMR and FTIR Spectroscopy: These methods can provide detailed information on the formation of intermediates and byproducts, helping to elucidate complex reaction mechanisms. magritek.com

Low-Field NMR Spectroscopy: Compact benchtop NMR instruments allow for real-time analysis of reactant concentrations, enabling precise quality control in continuous flow processes. analytik.news

Raman Spectroscopy: This non-destructive technique can monitor molecular vibrations without the need for labels, making it ideal for tracking changes in the chemical composition of the reaction mixture. longdom.org

Mass Spectrometry (MS): Techniques like ambient ionization MS can be used for the in-situ analysis of reaction progress, providing temporal and spatial information about molecular changes. longdom.orgresearchgate.net

By implementing these technologies, researchers can gain unprecedented insight into the reaction dynamics, leading to optimized conditions, improved yields, and enhanced safety. magritek.comanalytik.news

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. doaj.orgfrontiersin.org AI and machine learning (ML) can be powerful tools for the de novo design of novel analogs of this compound with enhanced biological activity and optimized physicochemical properties.

Future research directions in this area include:

Generative Models: Employing algorithms like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) to generate vast libraries of virtual molecules based on the benzothiazole scaffold. frontiersin.orgnih.gov

Predictive Modeling: Using ML to predict the biological activities, toxicity, and pharmacokinetic profiles of newly designed compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov

Reaction Pathway Prediction: Leveraging AI to identify the most feasible and efficient synthetic routes for target molecules, considering factors like synthesizability and cost. nih.gov

Multi-Property Optimization: Utilizing deep reinforcement learning to simultaneously optimize multiple parameters, such as binding affinity for a specific target and drug-like properties. nih.gov

This computational approach can significantly accelerate the discovery process, reducing the time and cost associated with identifying lead compounds. researchgate.net

Exploration of New Biological Targets and Multifunctional Activity

Benzothiazole derivatives are known to possess a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. pcbiochemres.compharmacyjournal.innih.gov However, the full therapeutic potential of this compound is yet to be explored. A key future direction is the systematic investigation of new biological targets and the development of multifunctional agents.

Potential research avenues are:

Targeting Hypoxic Tumors: Investigating the activity of derivatives against targets that are overexpressed in hypoxic cancer environments, such as carbonic anhydrase IX/XII, various kinases, and cyclooxygenase-2 (COX-2). nih.gov

Multifunctional Agents: Designing single molecules that can modulate multiple targets, a strategy recognized for treating complex, multifactorial diseases. researchgate.net This could involve creating derivatives with combined antioxidant, photoprotective, and antiproliferative activities for skin disorders. nih.govnih.gov

Neurodegenerative Diseases: Given that some benzothiazoles act as imaging agents for amyloid plaques, exploring derivatives for therapeutic intervention in diseases like Alzheimer's is a promising area. pcbiochemres.comindexcopernicus.com

The table below summarizes some novel biological targets investigated for the broader benzothiazole class that could be relevant for future studies on this compound.

| Biological Target | Associated Disease/Process | Reference |

| Kinases (e.g., EGFR, VEGFR) | Cancer (Angiogenesis, Proliferation) | nih.gov |

| Carbonic Anhydrase IX/XII | Hypoxic Cancers | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | nih.gov |

| DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) | Tuberculosis | nih.gov |

| RORC (Retinoid orphan receptor C) | Autoimmune diseases | nih.gov |

Systematic screening against a diverse panel of biological targets will be essential to uncover novel therapeutic applications.

Investigation of Supramolecular Chemistry and Self-Assembly Properties

The ability of molecules to self-assemble into ordered supramolecular structures is a frontier in materials science. The rich aromatic character of the benzothiazole core suggests that this compound could be a valuable building block for creating novel nanomaterials. nih.gov

Unexplored research avenues include:

Peptide Conjugates: Designing dipeptide derivatives of this compound to promote self-assembly into structures like nanospheres or nanobelts, which may exhibit unique fluorescent and nonlinear optical properties. nih.gov

Optical Waveguides: Investigating the potential of crystalline aggregates to function as optical waveguides, which are materials that can transmit light internally. researchgate.net

Controlled Morphologies: Studying how solvent systems and structural modifications influence the morphology of self-assembled structures, allowing for the creation of materials with tunable properties. nih.gov

The development of self-assembling systems based on this compound could lead to applications in optoelectronics, sensing, and advanced drug delivery systems.

Elucidation of Complex Biological Mechanisms beyond Initial Findings

While initial screening can identify biological activity, a deeper understanding of the underlying mechanism of action is crucial for drug development. Future research on this compound and its active derivatives must move beyond preliminary findings to elucidate complex biological pathways.

This will require:

Identifying Molecular Interactions: Pinpointing the specific proteins, enzymes, or nucleic acids that the compound interacts with to exert its biological effect.

Signaling Pathway Analysis: Determining how the compound modulates intracellular signaling cascades that control processes like cell proliferation, inflammation, or apoptosis. nih.gov

A comprehensive mechanistic understanding is indispensable for optimizing lead compounds, predicting potential side effects, and ultimately translating a promising molecule into a therapeutic agent.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR (e.g., in ) confirm substituent positions and electronic environments. For example, ethoxy groups show characteristic quartets (δ ~4.4 ppm) and triplets (δ ~1.4 ppm) .

- IR Spectroscopy : Peaks at ~3100 cm (N–H stretch) and ~1560 cm (C=N stretch) validate functional groups .

- X-ray Crystallography : Resolves planar configurations and hydrogen bonding (e.g., N–H⋯S interactions stabilize dimeric structures in ) .

What advanced methods elucidate the structural and electronic properties of this compound?

Q. Advanced Research Focus

- Hydrogen Bonding Analysis : X-ray data () reveal intermolecular N–H⋯S bonds, critical for crystal packing. Centrosymmetric dimers form via symmetry operations (e.g., -x, -y+1, -z+1) .

- Computational Modeling : InChI codes () and density functional theory (DFT) predict electronic distributions and reactive sites. Molecular dynamics simulations assess solvent interactions .

How is this compound studied as a corrosion inhibitor, and what mechanistic insights are derived?

Q. Advanced Research Focus

- Electrochemical Techniques : Tafel plots and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (e.g., 2,2'-dithiobis derivatives in show mixed inhibition behavior) .

- Adsorption Isotherms : Langmuir isotherms () indicate physisorption/chemisorption mechanisms. Efficiency increases with concentration but decreases at higher temperatures due to desorption .

How do researchers resolve contradictions in synthetic yields or reaction pathways?

Q. Advanced Research Focus

- Comparative Analysis : Contrast solvent systems (e.g., DMSO vs. ethanol) and catalysts (KOH in vs. HCl in ). reports 65% yield via DMSO reflux, while achieves 51% in ethanol, suggesting solvent polarity impacts kinetics .

- Side Reaction Identification : Hydrolysis byproducts (e.g., disulfide dimers in ) are characterized via mass spectrometry or HPLC to refine pathways .

What computational and experimental strategies validate bioactivity or material applications?

Q. Advanced Research Focus

- Docking Studies : Molecular docking (e.g., in ) predicts binding affinities to biological targets (e.g., enzymes or receptors). Compounds like 9c in show binding modes comparable to reference ligands .

- Thermodynamic Profiling : Activation energy calculations () and Arrhenius plots correlate temperature effects with inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.